1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a triazolopyrimidine derivative with a suitable pyridine carboxamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Continuous flow processes are often preferred for large-scale production due to their efficiency and ability to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions result in various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
1-methyl-2-oxo-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also possess a triazolopyrimidine scaffold and are investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological properties and applications .
Properties
IUPAC Name |
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20-7-3-5-12(14(20)23)13(22)16-6-2-4-11-8-17-15-18-10-19-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRKDRUMZUZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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